Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Description
Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt characterized by a butyl group and a 4-isopropylbenzyl group attached to the nitrogen atom. The compound’s structure suggests moderate lipophilicity due to the aromatic 4-isopropylphenyl moiety and the butyl chain, which may influence solubility, bioavailability, and receptor interactions. Hydrochloride salts of amines are typically crystalline solids with enhanced water solubility compared to their free base forms, making them suitable for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-5-10-15-11-13-6-8-14(9-7-13)12(2)3;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQOWICFLKLMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of benzylamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield. The final product is purified through crystallization or distillation techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzylamines or butylamines.
Scientific Research Applications
Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.
Comparison with Similar Compounds
2-[4-(propan-2-yl)phenyl]propan-2-amine Hydrochloride
Structure : Tertiary amine with two methyl groups and a 4-isopropylphenyl substituent (C₁₂H₁₉ClN).
Key Differences :
- Substituents : Lacks the butyl group and benzyl linkage present in the target compound.
- Basicity : The tertiary amine in this compound likely exhibits lower basicity (pKa) compared to the secondary amine in the target compound.
- Lipophilicity: Reduced alkyl chain length (methyl vs. Applications: Structural analogs of tertiary amines are often explored as intermediates in drug synthesis or as ligands for receptor studies .
| Property | Target Compound | 2-[4-(propan-2-yl)phenyl]propan-2-amine HCl |
|---|---|---|
| Molecular Formula | C₁₄H₂₂ClN (inferred) | C₁₂H₁₉ClN |
| Amine Type | Secondary | Tertiary |
| Key Substituents | Butyl, 4-isopropylbenzyl | 4-isopropylphenyl, methyl groups |
1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine Hydrochloride
Structure : Secondary amine with a methyl group, a fluorinated aryl sulfanyl moiety, and a 4-isopropylphenyl group (C₁₈H₂₂ClFNS).
Key Differences :
- Electron-Withdrawing Groups : The fluorine atom and sulfanyl (-S-) group introduce electron-withdrawing effects, which may alter electronic distribution and receptor binding compared to the target compound.
- Solubility : The sulfanyl group could enhance solubility in polar aprotic solvents but reduce lipid membrane permeability.
Applications : Such derivatives are often used as versatile scaffolds in medicinal chemistry, particularly for targeting sulfur-interacting enzymes or transporters .
| Property | Target Compound | 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine HCl |
|---|---|---|
| Molecular Formula | C₁₄H₂₂ClN | C₁₈H₂₂ClFNS |
| Functional Groups | Butyl, benzyl | Fluorine, sulfanyl, 4-isopropylphenyl |
| Potential Use | Intermediate synthesis | Enzyme inhibition, targeted drug design |
Other Amine Hydrochlorides from Fluorochem ()
Compounds such as [3-(1H-1,2,4-triazol-5-yl)benzoic acid hydrate] and [4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate] feature heterocyclic aromatic systems (triazole) and carboxylic acid groups, which contrast sharply with the target compound’s alkyl-aryl amine structure. These differences highlight:
- Acid-Base Behavior : Carboxylic acids (pKa ~2-3) versus amine hydrochlorides (pKa ~8-10).
- Biological Targets : Triazole-containing compounds are often used in antifungal agents, while alkyl-aryl amines may target neurological receptors.
Research Implications and Limitations
- Structural Insights : The butyl chain in the target compound likely increases lipophilicity compared to methyl or sulfanyl-containing analogs, favoring passive diffusion across biological membranes.
- Data Gaps : Direct experimental data (e.g., solubility, logP) for the target compound is absent in the provided evidence; comparisons are based on structural extrapolation.
- Synthetic Utility : The 4-isopropylphenyl group, common across analogs, may serve as a hydrophobic anchor in drug design, but substituent variations (e.g., fluorine, sulfur) fine-tune electronic and steric properties .
Biological Activity
Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is an organic compound classified as an amine, notable for its unique structural characteristics that contribute to its biological activity. This compound features a butyl group attached to a benzylamine framework, which is further substituted with a propan-2-yl group on the phenyl ring. Such structural attributes suggest potential applications in medicinal chemistry and organic synthesis.
The molecular formula of this compound is with a molecular weight of 271.84 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, influencing cellular processes. Research indicates that it may modulate neurotransmitter systems, potentially affecting mood and behavior. The specific mechanisms include:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmission.
- Enzymatic Interaction : It can interact with enzymes involved in metabolic pathways, impacting the synthesis or degradation of neurotransmitters.
Biological Activity
Research findings indicate that this compound exhibits significant biological activity, including:
- Antidepressant-like Effects : Studies have shown that compounds with similar structures can exhibit antidepressant properties by enhancing serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Enhances serotonin and norepinephrine levels | |
| Anti-inflammatory | Reduces markers of inflammation | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Studies
Research into this compound has included several case studies highlighting its potential therapeutic applications.
Case Study 1: Antidepressant Properties
A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors when compared to control groups. The results indicated an increase in serotonin levels, suggesting a mechanism similar to that of traditional antidepressants.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound showed a marked decrease in pro-inflammatory cytokines following treatment in vitro. This suggests potential applications in inflammatory diseases such as arthritis.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is beneficial.
Table 2: Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butyl({[4-(propan-2-yl)phenyl]methyl})amine HCl | C16H26ClN | Unique substitution pattern enhances activity |
| Methyl({[4-(2-methylpropyl)phenyl]methyl})amine HCl | C14H24ClN | Lacks butyl group; different solubility properties |
| Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amine HCl | C14H24ClN | Variation in branching; might affect biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
